molecular formula C19H23N3O3S B2726798 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207017-67-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2726798
CAS No.: 1207017-67-1
M. Wt: 373.47
InChI Key: WSPPSNZMYBLJPZ-UHFFFAOYSA-N
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Description

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea features a benzodioxole moiety linked via a urea group to a piperidine scaffold substituted with a thiophen-2-ylmethyl group.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(21-15-3-4-17-18(10-15)25-13-24-17)20-11-14-5-7-22(8-6-14)12-16-2-1-9-26-16/h1-4,9-10,14H,5-8,11-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPPSNZMYBLJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety.
  • A piperidine ring substituted with a thiophen-2-ylmethyl group.
  • A urea functional group.

The molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with benzo[d][1,3]dioxole and thiophene moieties have demonstrated effectiveness against various cancer cell lines by targeting specific pathways involved in cell growth and survival.

2. Antimicrobial Properties
Similar compounds have been evaluated for their antimicrobial activity against bacteria and fungi. The presence of the thiophene ring is often associated with enhanced antimicrobial effects, potentially due to its ability to disrupt microbial membranes or interfere with metabolic processes.

3. Neuroprotective Effects
Given the piperidine structure's known neuroactivity, there is potential for this compound to exhibit neuroprotective effects. Research in related compounds suggests that they may modulate neurotransmitter systems or protect against oxidative stress.

Table of Biological Activities

Activity Type Mechanism References
AnticancerInhibition of cell proliferation; apoptosis induction ,
AntimicrobialDisruption of microbial membranes ,
NeuroprotectiveModulation of neurotransmitter systems ,

Case Studies

Several studies highlight the biological activity of compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea:

Case Study 1: Anticancer Activity
A study involving a series of benzo[d][1,3]dioxole derivatives showed promising results against various cancer cell lines. Compounds similar to the target compound exhibited IC₅₀ values in the low micromolar range, indicating significant cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy
Research on thiophene-containing compounds found that they exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 3: Neuroprotection
In vitro studies demonstrated that related piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential role in treating neurodegenerative diseases .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a thiophene-substituted piperidine through a urea bond. The general synthetic approach involves several steps:

  • Formation of the benzo[d][1,3]dioxole moiety : Typically achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the thiophene ring : Utilizes thiophene derivatives in functionalization steps.
  • Formation of the urea linkage : Involves reactions with isocyanates or related reagents.

The compound exhibits promising biological activities, particularly in anticancer and antimicrobial research.

Anticancer Properties

Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. Notably, studies have shown:

  • In vitro Studies : Compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea have demonstrated significant cytotoxicity against breast adenocarcinoma (MCF-7) and other tumor cell lines .

Antimicrobial Activity

The compound has shown effectiveness against several bacterial strains:

  • Inhibition of Growth : Studies have reported its ability to inhibit the growth of resistant bacterial strains, suggesting potential as an antimicrobial agent .

Case Studies

Several studies provide insights into the efficacy of this compound in preclinical models:

Study FocusFindings
In Vivo Tumor Growth Inhibition A structurally similar compound significantly inhibited tumor growth in murine models (S180 homograft), indicating potential therapeutic applications in oncology .
Antimicrobial Efficacy Investigations against Schistosoma mansoni showed dose-dependent effects with concentrations as low as 10 μg/mL demonstrating significant activity .

Comparison with Similar Compounds

Functional Group Impact on Properties

Functional Group Role in Target Compound Comparison with Analogs
Urea (-NHCONH-) Hydrogen bonding, target affinity Superior to ketones/esters in binding
Thiophen-2-ylmethyl Lipophilicity, π-π interactions Unique vs. fluorophenyl/bromophenyl
Piperidine Conformational flexibility Contrasts with dihydropyridine rigidity

Preparation Methods

Reductive Amination of Piperonal

Piperonal (benzo[d]dioxole-5-carbaldehyde) serves as a starting material. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol yields the primary amine.

Reaction Conditions :

  • Piperonal (1 equiv.), ammonium acetate (2 equiv.), NaBH3CN (1.5 equiv.), MeOH, rt, 12 h.
  • Yield: ~85%.

Alternative Route: Gabriel Synthesis

For higher purity, the Gabriel synthesis employs phthalimide protection. Piperonal is converted to the alkyl bromide via Appel reaction, followed by nucleophilic substitution with potassium phthalimide and subsequent hydrazine deprotection.

Key Steps :

  • Piperonal → Piperonyl bromide (PBr3, CH2Cl2, 0°C).
  • Alkylation with K-phthalimide (DMF, 80°C, 6 h).
  • Deprotection with hydrazine (EtOH, reflux, 4 h).

Synthesis of 1-(Thiophen-2-ylmethyl)piperidin-4-ylmethanamine

Alkylation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is alkylated at the nitrogen using thiophen-2-ylmethyl chloride under basic conditions.

Procedure :

  • Piperidin-4-ylmethanol (1 equiv.), thiophen-2-ylmethyl chloride (1.1 equiv.), K2CO3 (2 equiv.), DMF, 80°C, 8 h.
  • Yield: 78%.

Oxidation and Reductive Amination

Alternatively, piperidin-4-ylmethanamine is synthesized via oxidation of piperidin-4-ylmethanol to the ketone (MnO2, CH2Cl2), followed by reductive amination with thiophen-2-ylmethylamine.

Optimization :

  • Racemization during cyclization is mitigated using HCl in dioxane for Boc deprotection.

Formation of the Urea Linkage

Carbodiimide-Mediated Coupling

The amines are coupled using 1,1'-carbonyldiimidazole (CDI) in anhydrous THF.

Protocol :

  • Benzo[d]dioxol-5-ylmethanamine (1 equiv.), CDI (1.2 equiv.), THF, 0°C, 30 min.
  • Addition of 1-(thiophen-2-ylmethyl)piperidin-4-ylmethanamine (1 equiv.), rt, 12 h.
  • Yield: 65%.

Phosgene-Free Approach Using Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative. One amine is converted to an isocyanate in situ, which reacts with the second amine.

Steps :

  • Benzo[d]dioxol-5-ylmethanamine + triphosgene (0.33 equiv.), DIPEA, DCM, 0°C → isocyanate intermediate.
  • Quench with 1-(thiophen-2-ylmethyl)piperidin-4-ylmethanamine, rt, 6 h.
  • Yield: 72%.

Optimization and Scale-Up Considerations

Solvent and Base Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates, while bases like DIPEA or DBU suppress side reactions. For instance, DBU facilitates nucleophilic aromatic substitution in ethanol at 50°C.

Purification Strategies

Crude products are purified via:

  • Recrystallization : t-Butyl methyl ether effectively removes impurities.
  • Column Chromatography : Silica gel with EtOAc/hexane gradients (3:7 → 7:3).

Yield Optimization Table

Step Conditions Yield Citation
Reductive Amination NaBH3CN, MeOH, rt 85%
Piperidine Alkylation K2CO3, DMF, 80°C 78%
Urea Formation (CDI) THF, rt 65%
Urea Formation (Triphosgene) DCM, DIPEA 72%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 6.82 (d, 1H, benzo-dioxole), 5.94 (s, 2H, OCH2O), 3.45 (m, 2H, piperidine-CH2), 2.85 (t, 2H, thiophene-CH2).
  • HRMS (ESI+) : m/z calc. for C22H25N3O3S [M+H]+: 420.1584; found: 420.1586.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity, confirming successful isolation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, and how can reaction yields be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring. For example, alkylation of piperidin-4-ylmethanol with thiophen-2-ylmethyl halides can introduce the thiophene moiety. Subsequent coupling with a benzodioxol-5-yl isocyanate via urea bond formation is critical. Reaction optimization using Design of Experiments (DoE) principles, as demonstrated in flow-chemistry protocols for analogous compounds, can enhance yields .
  • Key Data : For structurally similar urea derivatives, yields of ~76% have been reported under optimized conditions (e.g., controlled temperature, solvent polarity, and stoichiometry) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

  • IR Spectroscopy : Confirm urea C=O stretch (~1650–1705 cm⁻¹) and benzodioxole C-O-C vibrations (~1221–1325 cm⁻¹) .
  • NMR : Look for piperidine N-CH₂ (δ ~2.5–3.5 ppm) and benzodioxole aromatic protons (δ ~6.5–7.0 ppm) .
  • Mass Spectrometry : Compare experimental m/z with theoretical molecular ion (e.g., EI-HRMS for exact mass validation) .
    • Purity Standards : Target ≥95% purity via HPLC; impurities (e.g., isomers or unreacted intermediates) should be quantified and characterized .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding affinity of this compound to neurological or oncological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine or kinase targets) based on the compound’s piperidine-thiophene scaffold.
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP, polar surface area) descriptors with activity data from analogs .
    • Case Study : For benzodioxole-containing ureas, docking into the adenosine A₂A receptor showed strong hydrogen bonding with Asn253 and π-π stacking with Phe168, suggesting a template for rational design .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., GC-MS vs. NMR) during structural elucidation?

  • Methodology :

  • Cross-Validation : Replicate analyses under standardized conditions (e.g., solvent, temperature).
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to trace unexpected peaks.
  • Case Example : Discrepancies in GC-MS fragmentation patterns (e.g., m/z 501.6 vs. calculated 502.1) may arise from isotopic impurities or ionization artifacts, requiring high-resolution MS for resolution .

Q. What in vitro assays are most appropriate for evaluating the compound’s pharmacokinetic properties?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp values >1×10⁻⁶ cm/s suggest good permeability).
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Gloves (nitrile), lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particulates.
  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the urea moiety .
    • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Data Contradiction Analysis

Q. How can researchers address discrepancies between theoretical and experimental molecular weights (e.g., HRMS data)?

  • Root Cause Analysis :

  • Isotopic Contributions : Verify if natural isotopic abundance (e.g., ³⁵Cl/³⁷Cl in thiophene derivatives) accounts for mass shifts.
  • Adduct Formation : Check for Na⁺/K⁺ adducts in ESI-MS, which can inflate m/z by ~22–39 Da.
  • Example : A 0.5 Da discrepancy in EI-HRMS for a benzodioxole-urea analog was traced to incomplete ionization, resolved by adjusting source temperature .

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